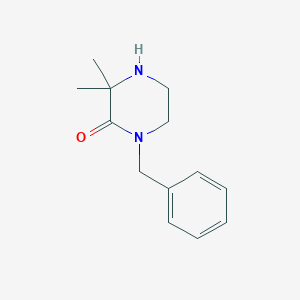

1-Benzyl-3,3-dimethylpiperazin-2-one

Description

1-Benzyl-3,3-dimethylpiperazin-2-one is a six-membered heterocyclic compound featuring a piperazinone core with a benzyl group at the 1-position and two methyl groups at the 3-positions. This structural framework confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s rigidity due to the geminal dimethyl groups enhances its stability, while the benzyl substituent provides opportunities for further functionalization .

Properties

IUPAC Name |

1-benzyl-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2)12(16)15(9-8-14-13)10-11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENYRKBSPZZMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(CCN1)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethylpiperazin-2-one can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 3,3-dimethylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

1-Benzyl-3,3-dimethylpiperazin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

1-Benzyl-3-methylpiperidin-4-one (CAS 34737-89-8)

1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one (EN300-1608240)

- Structural Difference : Substitutes benzyl with a 4-fluorophenyl group.

- Electronic Effects : The electron-withdrawing fluorine atom alters electronic distribution, enhancing electrophilic character. This modification is critical in medicinal chemistry for improving binding affinity to biological targets .

(3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one (CAS 35024-48-7)

- Structural Difference: Incorporates a dimethylamino-methylene group at the 3-position, introducing conjugation and planar geometry.

- Applications: The extended conjugation facilitates use as a ligand in coordination chemistry.

Stereoselective Reduction

This compound demonstrates higher stereoselectivity in reductions compared to non-dimethylated analogues like 1-benzyl-3-methylpiperidin-4-one. The geminal dimethyl groups restrict ring puckering, favoring specific transition states .

Friedel-Crafts Cyclialkylation

In AlCl₃-catalyzed reactions, 1-benzyl-3,3-dimethyltetralin (a related bicyclic compound) undergoes 1,2-methyl shifts to form bicyclo[3.3.1] structures. This contrasts with non-dimethylated derivatives, which predominantly yield linear products. The dimethyl groups stabilize carbocation intermediates, directing reaction pathways .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.